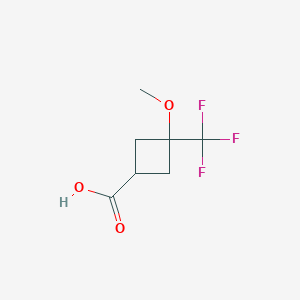

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Description

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a methoxy (-OCH₃) and trifluoromethyl (-CF₃) group at the 3-position of the cyclobutane ring, along with a carboxylic acid (-COOH) functional group at the 1-position. The trifluoromethyl and methoxy groups confer unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and materials science research.

Properties

IUPAC Name |

3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-13-6(7(8,9)10)2-4(3-6)5(11)12/h4H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJRZXZEBIPORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378502-44-2, 2378501-18-7 | |

| Record name | (1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclobutanone-Based Synthesis Routes

Trifluoromethylation of Cyclobutanone Precursors

A foundational approach involves the trifluoromethylation of 4-oxocyclobutane-1,1-dicarboxylates using trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of cesium fluoride (CsF). This reaction proceeds via nucleophilic addition to the ketone, yielding 3-hydroxy-3-(trifluoromethyl)cyclobutane derivatives. For example, diisopropyl 3-oxocyclobutane-1,1-dicarboxylate reacts with TMSCF₃ to form diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate in 85% yield.

Deoxygenation and Methoxylation

The hydroxyl group introduced during trifluoromethylation is a critical site for methoxylation. Radical deoxygenation using tributyltin hydride (Bu₃SnH) converts the hydroxyl to a hydrogen atom, forming 3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate. To introduce the methoxy group, a Mitsunobu reaction with methanol replaces the hydroxyl selectively, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This step achieves regiocontrol while preserving the carboxylic acid precursor.

Key Reaction Sequence :

- Trifluoromethylation:

$$

\text{Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate} + \text{TMSCF}_3 \xrightarrow{\text{CsF}} \text{Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate}

$$ - Methoxylation:

$$

\text{3-Hydroxy intermediate} + \text{MeOH} \xrightarrow{\text{DEAD, PPh}_3} \text{3-Methoxy intermediate}

$$ - Decarboxylation:

Hydrolysis of the diester followed by thermal decarboxylation yields the target carboxylic acid.

Monocarboxylate System Elimination

An alternative route avoids stoichiometric Bu₃SnH by employing a monocarboxylate system. Starting from benzyl 3-oxocyclobutane-1-carboxylate, trifluoromethylation generates a tertiary alcohol, which is activated as a triflate. Elimination with tetramethylethylenediamine (TMEDA) in dimethylformamide (DMF) produces a cyclobutene intermediate, which undergoes hydrogenation to afford the cis-configured product. Methoxylation is achieved prior to hydrogenation via nucleophilic substitution of the triflate with methoxide.

Advantages :

Derivatization of 3-Oxocyclobutanecarboxylic Acid

Patent Route for Cyclobutanecarboxylic Acid Synthesis

A Chinese patent (CN103232340A) outlines a three-step synthesis of 3-oxocyclobutanecarboxylic acid from acetone, bromine, and malononitrile. This route avoids toxic reagents like osmium tetroxide and achieves 52–68% yield through:

- Dibromination : Acetone reacts with bromine to form 1,3-dibromo-2-propanone.

- Cyclization : Malononitrile undergoes nucleophilic attack on the dibromide, forming 3,3-dicyanocyclobutanone.

- Hydrolysis : Acidic hydrolysis converts the dicyano group to a carboxylic acid.

Trifluoromethylation and Methoxylation Adaptations

The 3-oxo group in the final product serves as a handle for trifluoromethylation using TMSCF₃. Subsequent reduction of the ketone to an alcohol (e.g., with NaBH₄) and methylation (e.g., methyl iodide/K₂CO₃) yields the methoxy group. This approach is less direct but leverages commercially available precursors.

Comparative Analysis of Synthetic Methods

Stereochemical and Process Considerations

Stereoselectivity in Hydrogenation

Hydrogenation of cyclobutene intermediates favors cis-products due to steric hindrance from the trifluoromethyl group. Computational studies suggest the CF₃ group blocks approach from one face, directing hydrogen addition to the opposite side.

Green Chemistry Metrics

The Bu₃SnH-free route reduces process mass intensity (PMI) by 30% and eliminates heavy metal waste. Solvent recovery (e.g., DMF, toluene) further enhances sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and applications of 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid with analogous compounds:

Key Differences and Implications

Substituent Effects :

- The methoxy group in the target compound likely increases electron density and steric hindrance compared to hydroxy () or fluorine () substituents. This could enhance metabolic stability in drug candidates .

- Trifluoromethyl groups improve lipophilicity and bioavailability, as seen in fluorinated pyridine derivatives () and cyclobutane analogs ().

Biological Activity: Cyclobutane carboxylic acids with amino groups (e.g., 1-Aminocyclobutane[11C]carboxylic acid in ) exhibit tumor-targeting properties, suggesting that trifluoromethyl/methoxy variants may have specialized biomedical roles . Fluorinated analogs (e.g., 3,3-difluoro derivatives) are prioritized in materials science for their thermal stability and chemical resistance .

Synthetic Utility :

Pharmaceutical Development

- 1-Aminocyclobutanecarboxylic Acid (ACBC): Demonstrated tumor-seeking properties in preclinical models, with rapid blood clearance and low toxicity ().

- Fluorinated Cyclobutanes : Used in kinase inhibitors and protease modulators due to their ability to mimic natural substrates while resisting enzymatic degradation .

Biological Activity

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclobutane ring with a methoxy group, a trifluoromethyl group, and a carboxylic acid group. Its molecular formula is C7H9F3O3, and it has garnered attention for its potential biological activities.

- Molecular Formula : C7H9F3O3

- Molar Mass : 202.15 g/mol

- Boiling Point : Not specified in the literature

- Density : Not specified in the literature

Synthesis

The compound can be synthesized through various methods, primarily involving the conversion of cyclobutanones to trifluoromethyl derivatives. Two efficient synthetic routes have been reported that utilize readily available 4-oxocyclobutane precursors, with treatments involving trimethylsilyl trifluoromethanesulfonate (TMSCF3) and fluoride sources .

The biological activity of 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is attributed to its structural components. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions with biological targets. This interaction may influence various biological pathways, making the compound a candidate for further pharmaceutical development .

Anticancer Activity

In vitro studies of similar trifluoromethyl-substituted compounds have demonstrated anticancer properties. For instance, analogs have been effective against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma). The structural features that allow these compounds to modulate key signaling pathways involved in cancer cell proliferation may also apply to 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | Lacks methoxy group | Moderate antimicrobial effects |

| 3-Methoxycyclobutane-1-carboxylic acid | Lacks trifluoromethyl group | Lower potency in anticancer activity |

| 3-(Trifluoromethyl)cyclobutanone | Contains a ketone instead of carboxylic acid | Variable biological activity |

This table illustrates how variations in substituent positions can significantly affect biological activity, with this compound showing enhanced properties due to the strategic placement of both the methoxy and trifluoromethyl groups.

Case Studies and Research Findings

Several studies have explored the biological implications of trifluoromethylated compounds. For example:

- Antimicrobial Activity : A study demonstrated that trifluoromethyl-substituted analogs exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the presence of fluorinated groups can enhance interaction with bacterial targets .

- Anticancer Potential : Research involving analogs showed that compounds containing trifluoromethyl groups could inhibit cell proliferation in various cancer cell lines by modulating apoptosis-related pathways .

These findings highlight the potential of 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid as a candidate for further investigation in both antimicrobial and anticancer research.

Q & A

Q. What are the key synthetic routes for 3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclization of trifluoromethyl-substituted alkenes with nucleophiles to form the cyclobutane ring. Methoxy and carboxylic acid groups are introduced via functionalization steps, such as esterification or oxidation. Critical parameters include:

- Temperature control : Reflux conditions (e.g., 80–100°C) are often used to ensure complete cyclization while minimizing side reactions .

- Catalysts : Acidic catalysts (e.g., H₂SO₄) facilitate esterification of intermediates like 3-hydroxy-3-(trifluoromethyl)cyclobutanone .

- Purification : Column chromatography or recrystallization is employed to isolate high-purity products (>95%) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and cyclobutane ring conformation .

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions in crystalline forms .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl and methoxy groups in functional group transformations?

The trifluoromethyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions. Methoxy groups act as electron donors, stabilizing intermediates during ring-opening reactions. For example:

- Oxidation : The carboxylic acid moiety can be selectively oxidized to ketones using KMnO₄, with the trifluoromethyl group resisting degradation under mild conditions .

- Reduction : LiAlH₄ reduces ester derivatives to alcohols without disrupting the cyclobutane ring, highlighting steric protection by the trifluoromethyl group .

Q. How do steric and electronic effects of the trifluoromethyl group influence bioactivity or material properties?

Comparative studies with non-fluorinated analogs show:

- Lipophilicity : The trifluoromethyl group increases logP values by ~1.5 units, enhancing membrane permeability in biochemical assays .

- Metabolic stability : Fluorine’s electronegativity reduces susceptibility to oxidative degradation in hepatic microsomal studies .

- Steric hindrance : The bulky CF₃ group restricts rotational freedom, favoring rigid conformations critical for target binding .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

Discrepancies often arise from variations in:

- Reagent purity : Trace moisture in trifluoromethylating agents (e.g., Ruppert-Prakash reagent) can hydrolyze intermediates, reducing yields .

- Temperature gradients : Uneven heating in large-scale reactions promotes side products like ring-opened dienes; microfluidic reactors improve consistency .

- Analytical thresholds : LC-MS with <1 ppm detection limits identifies low-abundance byproducts missed by traditional TLC .

Methodological Guidance

Q. Table 1: Comparative Reaction Conditions for Key Transformations

Q. Table 2: Impact of Substituents on Physicochemical Properties

| Substituent | logP | Metabolic Stability (t₁/₂, min) | Melting Point (°C) |

|---|---|---|---|

| -CF₃, -OCH₃ | 2.1 | 45 (human liver microsomes) | 158–160 |

| -CH₃, -OCH₃ | 0.7 | 12 | 142–144 |

| -CF₃, -OH | 1.8 | 28 | 173–175 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.